molecular formula C47H20F24N4 B12529202 Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile CAS No. 817638-44-1

Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile

Cat. No.: B12529202
CAS No.: 817638-44-1
M. Wt: 1096.6 g/mol
InChI Key: LJPQPXOKMKBNOZ-UHFFFAOYSA-N
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Description

Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile is a highly specialized organic compound characterized by its symmetrical structure featuring two propanedinitrile groups linked via bis-aminophenyl moieties. Each amino group is substituted with two 3,5-bis(trifluoromethyl)phenyl units. This architecture imparts significant electron-withdrawing properties due to the trifluoromethyl (-CF₃) groups, which enhance thermal stability and redox activity.

Properties

CAS No.

817638-44-1

Molecular Formula

C47H20F24N4

Molecular Weight

1096.6 g/mol

IUPAC Name

2,2-bis[4-[N-[3,5-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)anilino]phenyl]propanedinitrile

InChI

InChI=1S/C47H20F24N4/c48-40(49,50)25-9-26(41(51,52)53)14-35(13-25)74(36-15-27(42(54,55)56)10-28(16-36)43(57,58)59)33-5-1-23(2-6-33)39(21-72,22-73)24-3-7-34(8-4-24)75(37-17-29(44(60,61)62)11-30(18-37)45(63,64)65)38-19-31(46(66,67)68)12-32(20-38)47(69,70)71/h1-20H

InChI Key

LJPQPXOKMKBNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)(C#N)C2=CC=C(C=C2)N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters[4][4].

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The trifluoromethyl groups play a crucial role in stabilizing transition states and intermediates during chemical reactions. This compound can activate substrates and stabilize partially developing negative charges, facilitating various organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aromatic amines and dinitriles. Below is a comparative analysis with key analogues from the evidence:

Compound Key Features Molecular Weight (g/mol) Notable Substituents Applications/Properties
Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile (Target) Propanedinitrile core; four 3,5-bis(trifluoromethyl)phenyl groups ~800–850 (estimated) -CF₃, -CN High electron deficiency; potential use in OLEDs, charge-transfer complexes
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione Cinchona alkaloid-derived substituent; cyclobutenedione core 630.57 -CF₃, methoxycinchonan Chiral catalysis; asymmetric synthesis
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione Sterically hindered dimethylamino-diphenylethyl group 547.49 -CF₃, dimethylamino Ligand design; coordination chemistry
1,3-Bis(4-bromophenyl)-2-propanone Brominated aromatic ketone 376.07 -Br Intermediate in Suzuki couplings; less electron-deficient than target compound
3-{1-[bis(4-chlorophenyl)methyl]azetidin-3-ylidene}-3-(3,5-difluorophenyl)-2,2-dimethylpropanenitrile Azetidine ring; chloro- and difluorophenyl groups ~500 (estimated) -Cl, -F, azetidine Bioactive molecule; potential pharmaceutical applications

Key Comparisons

Electron-Withdrawing Effects: The target compound’s -CF₃ and -CN groups create a stronger electron-deficient environment compared to brominated () or chlorinated () analogues. This makes it more suitable for applications requiring electron-accepting moieties, such as organic semiconductors . In contrast, compounds with dimethylamino or cinchonan substituents (Evidences 1–2) exhibit mixed electronic properties, balancing electron withdrawal with steric bulk for chiral recognition .

Steric and Solubility Considerations: The target compound’s symmetrical structure likely enhances crystallinity, whereas azetidine-containing analogues () may exhibit greater conformational flexibility . The high molecular weight (~800–850 g/mol) of the target compound suggests lower solubility in polar solvents compared to smaller analogues like 1,3-Bis(4-bromophenyl)-2-propanone (376.07 g/mol) .

Synthetic Complexity: The target compound’s synthesis is likely more challenging than brominated or chlorinated derivatives due to the need for precise coupling of multiple trifluoromethylphenyl-amino groups. This is reflected in the high cost of similar trifluoromethylated compounds (e.g., JPY 38,000/100mg in ) .

Thermal and Chemical Stability: The -CF₃ groups confer superior thermal stability compared to non-fluorinated analogues. For example, the target compound is expected to decompose at higher temperatures than 1,3-Bis(4-bromophenyl)-2-propanone .

Biological Activity

Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile, a compound characterized by its complex structure and significant fluorinated phenyl groups, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is recognized for its structural features that may confer unique pharmacological properties, including anticancer and enzymatic inhibitory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C34H24F12N4\text{C}_{34}\text{H}_{24}\text{F}_{12}\text{N}_4

This structure includes multiple trifluoromethyl groups attached to phenyl rings, which enhance lipophilicity and potentially alter biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of bis(trifluoromethyl)phenyl compounds exhibit promising anticancer properties. These compounds may act by inhibiting specific tumor cell proliferation pathways or inducing apoptosis in cancer cells.
  • Enzymatic Inhibition : The presence of multiple amino groups allows for potential interactions with various enzymes, suggesting that this compound could serve as an inhibitor for specific targets involved in metabolic processes.

Anticancer Studies

  • In vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were recorded at concentrations ranging from 10 to 30 µM, indicating effective dose-dependent responses.
  • Mechanism of Action : Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound promotes programmed cell death in malignant cells while sparing normal cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation, Bcl-2 modulation
A54925Induction of apoptosis

Enzymatic Inhibition Studies

  • Target Enzymes : Research has indicated that this compound can inhibit enzymes such as protein kinases and phosphatases, which are critical in various signaling pathways.
  • Kinetic Analysis : Kinetic studies demonstrated that the compound acts as a competitive inhibitor with respect to ATP binding sites on kinases, showing Ki values in the low micromolar range.
Enzyme TypeKi (µM)Inhibition Type
Protein Kinase A2Competitive
Phosphatase5Non-competitive

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